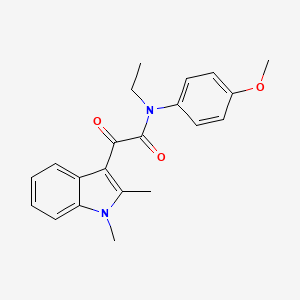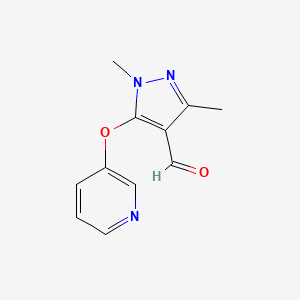
1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carbaldehyde” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The 1,3-dimethyl substitution indicates that there are methyl groups attached to the first and third carbon atoms of the pyrazole ring. The 5-(pyridin-3-yloxy) substitution suggests an ether linkage to a pyridine ring at the 5th position of the pyrazole ring .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that “1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carbaldehyde” would undergo would depend on the reaction conditions and the other compounds present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, pyrazoles are aromatic and stable. They are often solids at room temperature .Scientific Research Applications
- Versatile Building Block : 1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carbaldehyde serves as a versatile synthetic building block. It participates in the construction of diverse heterocyclic or fused heterocyclic scaffolds .
- Biological Activities : Heterocyclic compounds play a crucial role due to their biological activities. Many drugs contain heterocyclic moieties, and nitrogen-containing aromatic heterocycles are common motifs in synthesized drugs, polymers, dyes, and functional materials .
- Pyrazolo[1,5-a]pyrimidines (PPs) : A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications. These compounds offer simpler and greener synthetic methodologies compared to other fluorophores. Their tunable photophysical properties make them valuable for various optical applications .
Organic Synthesis and Medicinal Chemistry
Heterocyclic Compound Design
Fluorophores and Optical Applications
Mechanism of Action
Future Directions
properties
IUPAC Name |
1,3-dimethyl-5-pyridin-3-yloxypyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-10(7-15)11(14(2)13-8)16-9-4-3-5-12-6-9/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZXJLYNLGQWDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)OC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

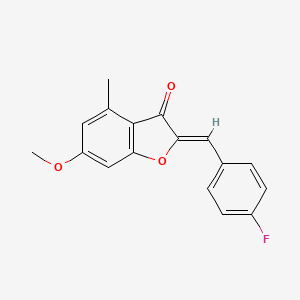
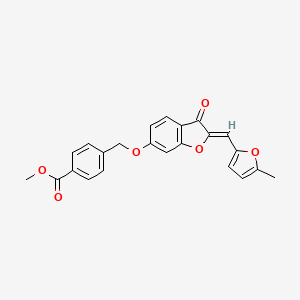
![3,4-dichloro-N-[4-(2-phenylethynyl)phenyl]benzamide](/img/structure/B2841174.png)
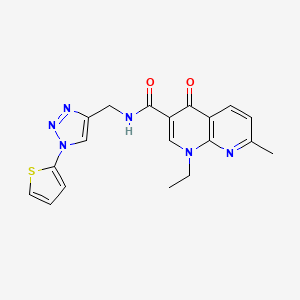
![1-(Trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B2841176.png)

![N-[1-(3-Cyanophenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2841178.png)
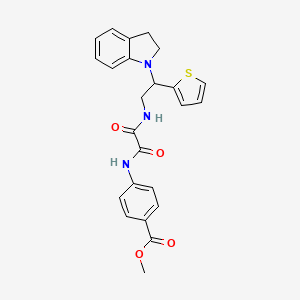
![2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)-N-phenylacetamide](/img/structure/B2841183.png)
![2-(2-(1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2841186.png)
![(Z)-2-cyano-3-[3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2841187.png)
![N,N-dimethyl-2-[(6-methylpyrazin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2841189.png)
![3-benzyl-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2841192.png)
